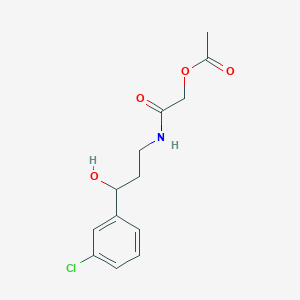

2-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-oxoethyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-oxoethyl acetate is a useful research compound. Its molecular formula is C13H16ClNO4 and its molecular weight is 285.72. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetCaspase-3 , a crucial enzyme involved in apoptosis or programmed cell death .

Mode of Action

It’s likely that it interacts with its target, possiblyCaspase-3 , leading to changes in the cell’s normal function

Biochemical Pathways

Caspase-3 , it could be involved in the apoptosis pathway. Apoptosis is a crucial process in the body that helps maintain cellular homeostasis by eliminating damaged or unnecessary cells .

Result of Action

If it does indeed targetCaspase-3 , it could potentially induce apoptosis in cells, leading to their death . This could have therapeutic implications in conditions where controlling cell death is beneficial, such as in cancer.

Actividad Biológica

2-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-oxoethyl acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chlorophenyl group, hydroxypropyl group, and an acetate moiety, suggests various interactions with biological systems. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The synthesis of this compound generally involves several steps:

- Condensation : Reaction of 3-chlorobenzaldehyde with a hydroxypropylamine derivative to form an intermediate.

- Reduction : Reduction of functional groups to achieve desired properties.

- Acetylation : Introduction of the acetate group to complete the synthesis.

The compound's structural features are critical for its biological interactions, particularly the chlorinated phenyl group which may affect its affinity for specific molecular targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Preliminary studies suggest that this compound may interact with pathways involved in oxidative stress, potentially offering protective effects against cellular damage.

- Anti-inflammatory Effects : The compound is under investigation for its ability to modulate inflammatory responses, possibly through interactions with enzymes or receptors involved in these pathways.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes related to metabolic processes, which could be beneficial in treating metabolic disorders.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Current hypotheses include:

- Receptor Interaction : The chlorophenyl and hydroxypropyl groups may facilitate binding to hydrophobic pockets in proteins, influencing their activity.

- Modulation of Signaling Pathways : The compound may alter signaling pathways associated with inflammation and oxidative stress through enzyme inhibition or receptor modulation.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes notable compounds that share structural features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-((3-(4-Chlorophenyl)-2-hydroxypropyl)amino)-2-methylpropan-2-one | Contains a chlorophenyl group but differs in carbon skeleton | Potentially different biological activity due to structural variations |

| 2-Amino-4-(3-chlorophenyl)butanoic acid | Similar chlorophenyl presence | Focused on neurochemical applications |

| N-(3-Chloro-4-fluorophenyl)glycine | Shares amino acid structure | Investigated for different pharmacological effects |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound. For instance:

- A study on related compounds indicated significant antioxidant activity, suggesting that modifications in structure can enhance or diminish biological effects.

- Another research project focused on enzyme inhibition profiles showed that similar compounds could selectively inhibit carboxylesterases, hinting at potential therapeutic applications in drug development.

Propiedades

IUPAC Name |

[2-[[3-(3-chlorophenyl)-3-hydroxypropyl]amino]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-9(16)19-8-13(18)15-6-5-12(17)10-3-2-4-11(14)7-10/h2-4,7,12,17H,5-6,8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSQAGOSQSQCER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NCCC(C1=CC(=CC=C1)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.